

Application of (R)-lipoate in research on inflammatory responses.

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Compound of Interest

Compound Name: (R)-lipoate

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Application of (R)-Lipoate in Inflammatory Response Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of (R)-Lipoate in Inflammation

(R)- α -lipoic acid ((R)-LA), the naturally occurring enantiomer of lipoic acid, is a potent antioxidant and a critical cofactor for mitochondrial dehydrogenase complexes.^[1] Beyond its role in energy metabolism, (R)-LA has garnered significant attention for its robust anti-inflammatory properties.^[2] It functions as a versatile therapeutic agent by modulating key signaling pathways implicated in the inflammatory cascade, making it a valuable tool for research and a promising candidate for drug development in inflammatory and oxidative stress-related diseases.^{[2][3][4]}

(R)-LA exerts its anti-inflammatory effects through multiple mechanisms. It is a potent inhibitor of the nuclear factor-kappa B (NF- κ B) signaling pathway, a central regulator of the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.^{[5][6]} Additionally, (R)-LA has been shown to modulate the phosphoinositide 3-kinase/Akt (PI3K/Akt) pathway, which can influence inflammatory responses.^[7] More recently, research has highlighted its ability to suppress the activation of the NOD-like receptor pyrin domain containing 3 (NLRP3)

inflammasome, a key component of the innate immune response responsible for the maturation of potent pro-inflammatory cytokines like IL-1 β .^{[5][8][9]}

These application notes provide a comprehensive overview of the use of **(R)-lipoate** in inflammation research, including quantitative data on its efficacy, detailed experimental protocols for in vitro studies, and visual representations of the key signaling pathways it modulates.

Data Presentation: Quantitative Effects of Lipoic Acid on Inflammatory Markers

The following tables summarize the quantitative data from various studies on the effects of lipoic acid on key inflammatory markers. It is important to note that many studies use a racemic mixture of α -lipoic acid (ALA), while the focus of these notes is the (R)-enantiomer. Where data for (R)-LA is available, it is specified.

Table 1: In Vitro Effects of α -Lipoic Acid on Inflammatory Markers

Cell Line	Inflammatory Stimulus	α-Lipoic Acid Concentration	Measured Marker	Result	Citation
BV-2 Microglial Cells	LPS (1 µg/mL)	500 µM	TNF-α	Significant reduction	[5]
BV-2 Microglial Cells	LPS (1 µg/mL)	500 µM	IL-6	Significant reduction	[5]
BV-2 Microglial Cells	LPS (1 µg/mL)	100-1000 µM	Nitric Oxide (NO)	Significant, dose-dependent reduction	[5]
BV-2 Microglial Cells	LPS (1 µg/mL)	Not specified	ROS Production	Significant reduction	[5]
BV-2 Microglial Cells	LPS (1 µg/mL)	Not specified	NLRP3, pro-caspase-1, active caspase-1	Significant reduction in protein expression	[5]
THP-1 Monocytic Cells	LPS (1 µg/mL)	Varies	MCP-1 mRNA	6.2-fold increase with LPS, inhibited by LA	[7]
THP-1 Monocytic Cells	LPS (1 µg/mL)	Varies	TNF-α mRNA	13.5-fold increase with LPS, inhibited by LA	[7]
THP-1 Monocytic Cells	LPS (1 µg/mL)	Varies	NF-κB (p65) DNA binding	Increased with LPS, inhibited by LA	[7]

Human Umbilical Vein Endothelial Cells (HUVECs)	TNF- α	Varies	I κ B α degradation	Dose- dependent inhibition	[10]
T cell enriched PBMCs	LPS (5 μ g/mL)	50 μ g/mL	IL-6	19% reduction	[11]
T cell enriched PBMCs	LPS (5 μ g/mL)	100 μ g/mL	IL-6	34% reduction	[11]
T cell enriched PBMCs	anti- CD3/CD28	50 μ g/mL	IL-17	35% reduction	[11]
T cell enriched PBMCs	anti- CD3/CD28	100 μ g/mL	IL-17	50% reduction	[11]

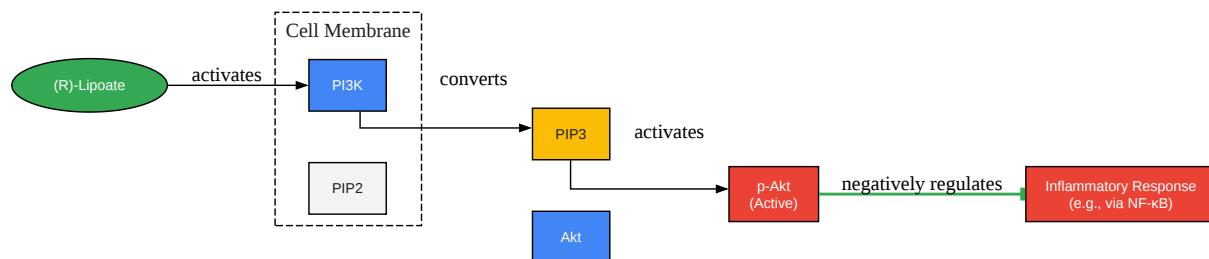
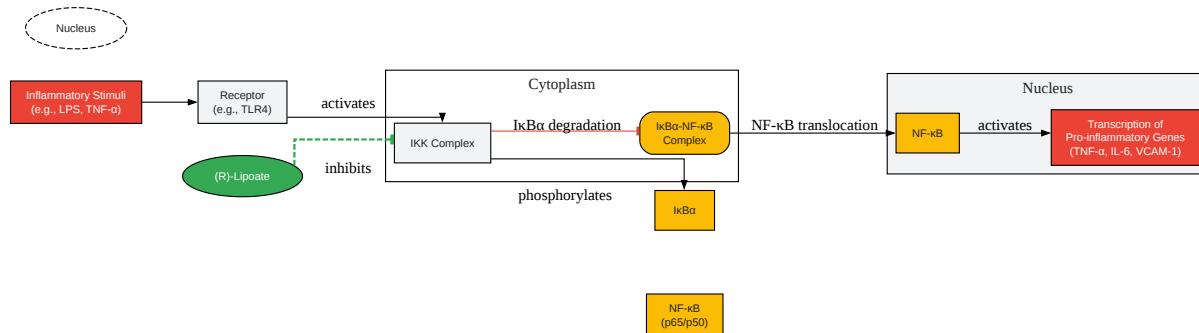
Table 2: In Vivo and Clinical Effects of α -Lipoic Acid on Inflammatory Markers

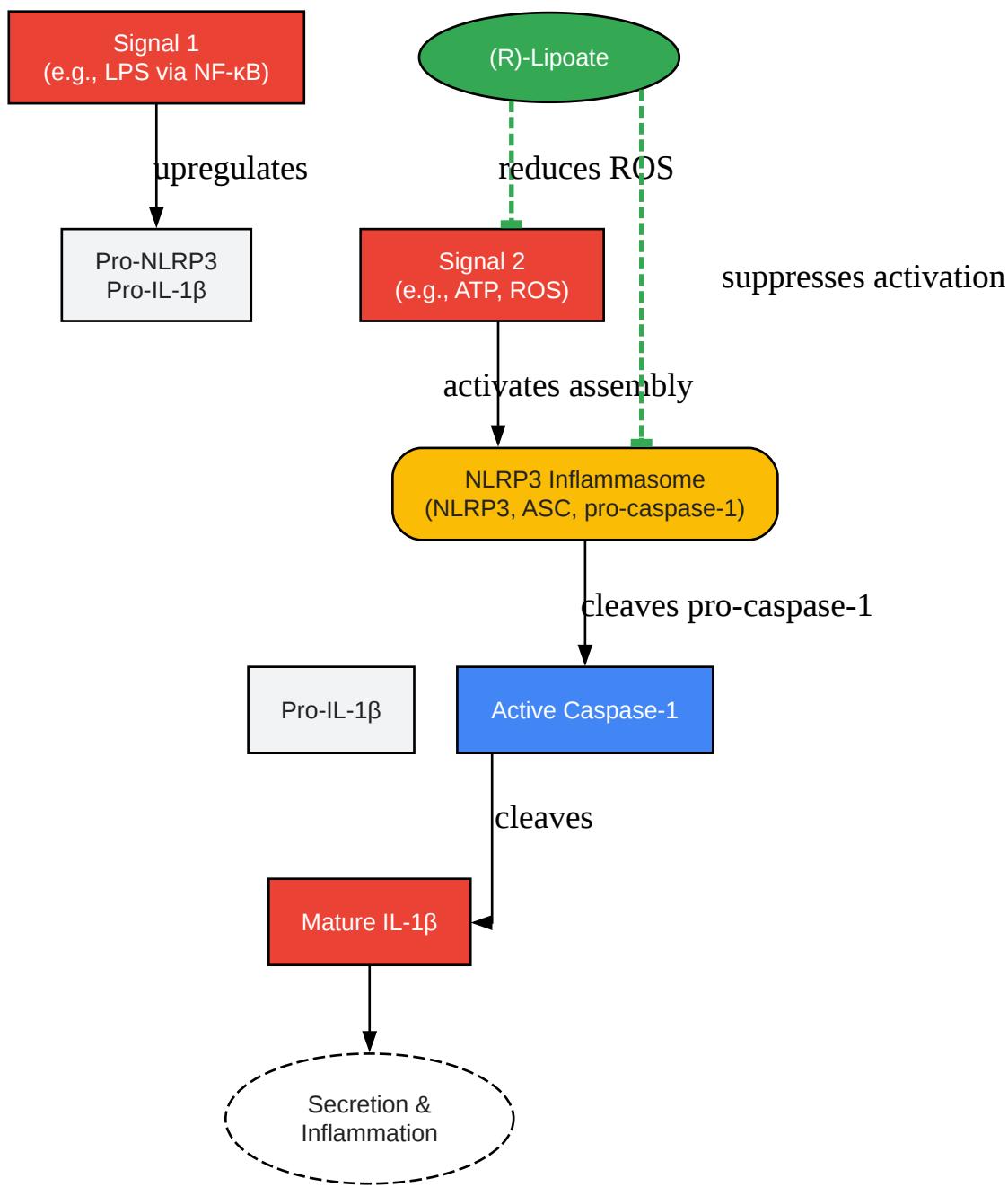
Study	Population	Condition	Dosage	Duration	Measured Marker	Result	Citation
Patients with Type 2 Diabetes and prior Myocardial Infarction	Type 2 Diabetes	Not specified		4 months	C-Reactive Protein (CRP)	30.9% decrease (p < 0.05)	[3]
Patients with Type 2 Diabetes and prior Myocardial Infarction	Type 2 Diabetes	Not specified		4 months	IL-6	29.7% decrease (p < 0.01)	[3]
Patients with Type 2 Diabetes and prior Myocardial Infarction	Type 2 Diabetes	Not specified		4 months	TNF-α	22.7% decrease (p < 0.01)	[3]
Physically active males	Exercise-induced inflammation	1,200 mg/day		10 days	IL-1β and TNF-α	Decrease before and after exercise	[12]
Mice (endotoxicemic)	LPS-induced inflammation	100 mg/kg		4 hours post-LPS	VCAM-1, ICAM-1, MCP-1, TNFα mRNA (lung and heart)	Significant inhibition	[7]
Mice (endotoxicemic)	LPS-induced	100 mg/kg		4 hours post-LPS	NF-κB DNA	Significant inhibition	[7]

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Signaling Pathways Modulated by (R)-Lipoate

(R)-Lipoate modulates several key intracellular signaling pathways to exert its anti-inflammatory effects. The following diagrams, generated using the DOT language, illustrate these interactions.



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